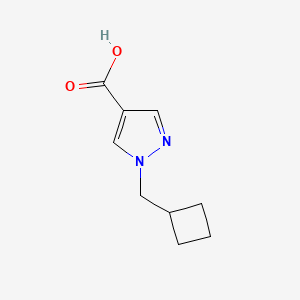

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYYZQPKZYCDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key steps: the N-alkylation of a readily available pyrazole precursor followed by ester hydrolysis. This document will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity of the final product. The information presented herein is intended to empower researchers to confidently replicate and adapt this synthesis for their specific research and development needs.

Introduction

Pyrazole-containing compounds are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The specific structural motif of a 1,4-disubstituted pyrazole-4-carboxylic acid is a recurring feature in numerous biologically active molecules. The introduction of a cyclobutylmethyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide will provide a detailed and practical approach to its synthesis, starting from commercially available materials.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward two-step synthesis. The carboxylic acid functionality can be revealed through the hydrolysis of a corresponding ester, such as ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (II). This intermediate, in turn, can be synthesized via the N-alkylation of a commercially available pyrazole, ethyl 1H-pyrazole-4-carboxylate (III), with a suitable cyclobutylmethyl electrophile, such as (bromomethyl)cyclobutane (IV).

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, ethyl 1H-pyrazole-4-carboxylate and (bromomethyl)cyclobutane.[1][2]

Experimental Protocols

Part 1: Synthesis of Ethyl 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylate

The N-alkylation of pyrazoles is a well-established transformation, typically proceeding via an SN2 mechanism.[3][4] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. A strong base is required to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolide anion. A polar aprotic solvent is ideal for dissolving the reactants and facilitating the SN2 reaction.

Caption: Workflow for the N-alkylation reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 1H-pyrazole-4-carboxylate | 140.14 | 10.0 | 1.40 g |

| (Bromomethyl)cyclobutane | 149.03 | 12.0 | 1.79 g (1.33 mL) |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15.0 | 4.89 g |

| Acetonitrile (anhydrous) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

-

Add anhydrous acetonitrile (50 mL) via syringe.

-

To the stirred suspension, add (bromomethyl)cyclobutane (1.79 g, 1.33 mL, 12.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water (50 mL) and ethyl acetate (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate as a colorless oil or a white solid.

Rationale for Experimental Choices:

-

Base: Cesium carbonate is chosen as the base due to its high solubility in organic solvents and its ability to promote efficient N-alkylation with minimal side reactions.[5] Potassium carbonate can also be used as a more economical alternative, although longer reaction times may be required.

-

Solvent: Anhydrous acetonitrile is an excellent solvent for this reaction as it is polar aprotic, facilitating the SN2 reaction, and has a convenient boiling point for reflux if necessary. Dimethylformamide (DMF) is another suitable solvent.

-

Stoichiometry: A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the starting pyrazole.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis is generally preferred for pyrazole esters as it is less prone to side reactions compared to acidic hydrolysis.[6]

Caption: Workflow for the ester hydrolysis reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate | 208.26 | 5.0 | 1.04 g |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 10.0 | 0.42 g |

| Tetrahydrofuran (THF) | - | - | 20 mL |

| Water | - | - | 10 mL |

| 1M Hydrochloric Acid (HCl) | - | - | As needed |

Procedure:

-

In a 50 mL round-bottom flask, dissolve ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1.04 g, 5.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (0.42 g, 10.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 50 °C for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

After the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold water and dry under vacuum to yield this compound as a white to off-white solid.

Rationale for Experimental Choices:

-

Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. Sodium hydroxide or potassium hydroxide can also be used.

-

Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the inorganic base.

Mechanistic Insights

N-Alkylation: The N-alkylation of pyrazole proceeds through a nucleophilic substitution reaction. The cesium carbonate deprotonates the pyrazole ring at the N1 position, forming the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclobutane in an SN2 fashion, displacing the bromide leaving group.

Caption: Mechanism of N-alkylation of pyrazole.

Ester Hydrolysis: The basic hydrolysis of the ester is a nucleophilic acyl substitution reaction. The hydroxide ion from LiOH acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Conclusion

This technical guide has outlined a reliable and well-rationalized two-step synthesis for this compound. The described protocols are based on established chemical principles and offer a practical approach for researchers in the field. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can confidently utilize and adapt this synthesis for the creation of novel pyrazole-based compounds with potential therapeutic applications.

References

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google P

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (URL: [Link])

- EP0749963A1 - N-alkylation method of pyrazole - Google P

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

-

2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF - ResearchGate. (URL: [Link])

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem. (URL: [Link])

-

Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles - PMC - NIH. (URL: [Link])

Sources

- 1. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. While extensive peer-reviewed data for this specific molecule is not centrally available, this document synthesizes information from chemical supplier data, patent literature, and established principles of physical organic chemistry. It further outlines authoritative, field-proven experimental protocols for the precise determination of these properties. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's characteristics for application in synthesis, screening, and formulation development.

Introduction: The Role of Pyrazole Carboxylic Acids in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved therapeutics. The inclusion of a carboxylic acid moiety at the 4-position provides a critical handle for forming salts, esters, and amides, and serves as a key interaction point with biological targets. The N-1 substituent, in this case, a cyclobutylmethyl group, plays a crucial role in modulating lipophilicity, metabolic stability, and the overall three-dimensional conformation of the molecule, thereby influencing its pharmacological profile.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a drug candidate. This guide provides both known data and the methodologies to procure this critical information.

Molecular Structure and Core Identifiers

A foundational understanding begins with the molecule's precise structure and its key identifiers for unambiguous reference in research and procurement.

Chemical Structure

The molecular structure consists of a pyrazole ring substituted at the N-1 position with a cyclobutylmethyl group and at the C-4 position with a carboxylic acid.

Caption: 2D Chemical Structure of the molecule.

Key Identifiers

For precise identification and sourcing, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₂N₂O₂ | BLDpharm[1] |

| Molecular Weight | 180.21 g/mol | BLDpharm[1] |

| CAS Number | 1496584-13-4 | BLDpharm[1] |

Physicochemical Properties: Data and Predictive Analysis

This section presents a combination of available data and computationally predicted values for the key physicochemical properties. Predicted values are essential for initial assessment in the absence of comprehensive experimental data.

| Property | Value (Experimental) | Value (Predicted) | Prediction Source |

| Melting Point | Data not available | ~160-180 °C | Based on analogs |

| pKa (Acidic) | Data not available | 3.5 - 4.5 | ChemAxon (analog)[2] |

| LogP | Data not available | 1.2 - 1.8 | ALOGPS (analog)[2] |

| Aqueous Solubility | Data not available | Sparing to low | Based on structure |

Rationale for Predicted Values:

-

Melting Point: The predicted range is based on related N-substituted pyrazole carboxylic acids. For example, 1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 176-180°C.[3] The larger, flexible cyclobutylmethyl group may slightly alter crystal packing, influencing the melting point.

-

pKa: The parent 1H-pyrazole-4-carboxylic acid has a predicted acidic pKa of 3.43.[2] The electron-donating nature of the N-alkyl substituent is expected to slightly increase the pKa, making the acid marginally weaker.

-

LogP & Solubility: The cyclobutylmethyl group significantly increases the lipophilicity compared to a simple methyl or ethyl substituent, suggesting a higher LogP and consequently lower aqueous solubility. The molecule's carboxylic acid group allows for significantly increased solubility in basic aqueous solutions due to salt formation.

Authoritative Experimental Protocols

To ensure data integrity for critical decision-making in drug development, direct experimental determination of these properties is non-negotiable. The following section details standard, robust protocols.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

This is the gold-standard method for pKa determination.

-

Principle: A solution of the compound is titrated with a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the titration curve.[4]

-

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

-

Self-Validation and Trustworthiness:

-

System Suitability: The pH meter must be calibrated immediately before use with at least three standard buffers that bracket the expected pKa.

-

Titrant Standardization: The concentration of the NaOH titrant must be accurately known, determined by titrating against a primary standard like potassium hydrogen phthalate (KHP).

-

Replicate Analysis: The experiment must be performed in triplicate to ensure reproducibility, with the final pKa reported as the mean ± standard deviation.

-

Determination of Aqueous Solubility

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Methodology: Shake-Flask Method (OECD Guideline 105)

This equilibrium-based method is considered the benchmark for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.

-

Workflow Diagram:

Caption: Workflow for solubility determination via the shake-flask method.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, ensuring equilibrium has been established.

-

Mass Balance: The initial mass of the compound and the final mass of the undissolved solid can be measured to ensure no significant degradation or adsorption has occurred.

-

Validated Analytical Method: The HPLC method used for quantification must be validated for linearity, accuracy, and precision over the expected concentration range.

-

Synthesis and Reactivity Insights

This compound is typically synthesized as a building block for more complex molecules. The synthesis generally involves the construction of the pyrazole ring followed by N-alkylation or vice-versa.

General Synthetic Approach

A common route involves the N-alkylation of a pre-formed pyrazole-4-carboxylate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.[5][6]

-

Step 1: N-Alkylation: Reaction of ethyl 1H-pyrazole-4-carboxylate with cyclobutylmethyl bromide in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or THF.

-

Step 2: Saponification: Hydrolysis of the resulting ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture, followed by acidic workup to protonate the carboxylate.[6]

Key Chemical Reactivity

-

Carboxylic Acid Group: This group is the primary site of reactivity. It can be readily converted to esters, amides (e.g., via coupling reagents like TBTU or CDI), or acid chlorides.[6] It will also readily deprotonate in the presence of a base to form a carboxylate salt.

-

Pyrazole Ring: The pyrazole ring is generally stable and aromatic in nature. It is resistant to oxidation but can undergo electrophilic substitution, although the carboxylic acid group is deactivating.

Conclusion

This compound is a valuable building block whose utility is fundamentally dictated by its physicochemical properties. This guide has consolidated the available structural information and provided robust, industry-standard protocols for the experimental determination of its pKa and aqueous solubility. The insights into its synthesis and reactivity further equip researchers to effectively incorporate this molecule into their discovery programs. Adherence to the detailed experimental methodologies herein will ensure the generation of high-quality, reliable data, forming a solid foundation for successful drug development endeavors.

References

-

Human Metabolome Database. (2013). Metabocard for 4-Carboxypyrazole (HMDB0060760). Retrieved from [Link]

-

LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

Pozdnyakov, D. I., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molbank, 2019(4), M1101. Retrieved from [Link]

-

Schultz, M. K., et al. (2016). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 59(21), 9845-9858. Retrieved from [Link]

Sources

- 1. 1496584-13-4|1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 4. web.williams.edu [web.williams.edu]

- 5. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

"1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid CAS number"

An In-Depth Technical Guide to 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the pursuit of novel drug candidates across a wide range of diseases.[3][4][5] This guide focuses on a specific, yet underexplored derivative: This compound . While a dedicated CAS (Chemical Abstracts Service) number for this precise molecule is not publicly cataloged as of the writing of this guide, its structural motifs suggest significant potential. The positional isomer, 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid, is registered under CAS number 1496584-13-4, indicating the novelty and research interest in this family of compounds.[6]

This document serves as a technical primer, synthesizing established knowledge of pyrazole chemistry with predictive insights to empower researchers in the synthesis, characterization, and strategic application of this promising molecule. We will delve into the rationale behind synthetic strategies, explore its potential physicochemical and pharmacological landscape, and provide actionable protocols based on robust, analogous chemistry.

Molecular Identity and Physicochemical Profile

Systematic Name: this compound

Predicted Molecular Formula: C₉H₁₂N₂O₂

Predicted Molecular Weight: 180.21 g/mol

The introduction of a cyclobutylmethyl group at the N1 position of the pyrazole ring is a strategic choice in medicinal chemistry. This non-polar, saturated carbocyclic moiety can significantly influence the compound's lipophilicity, metabolic stability, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the C4 position provides a crucial handle for forming salts, esters, or amides, and can act as a key hydrogen bond donor and acceptor in interactions with biological targets.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Significance |

| cLogP | ~1.5 - 2.5 | The cyclobutyl group increases lipophilicity compared to a simple methyl group (e.g., in 1-methyl-1H-pyrazole-4-carboxylic acid), potentially enhancing membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | This value is within the range typically associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from COOH) | Essential for target binding and solubility. |

| Hydrogen Bond Acceptors | 3 (N2, C=O, OH) | Provides multiple points for interaction with biological macromolecules. |

| pKa | ~3.5 - 4.5 | The carboxylic acid is expected to be weakly acidic, influencing its ionization state at physiological pH. |

Synthesis and Characterization: A Strategic Approach

The synthesis of 1,4-disubstituted pyrazole-4-carboxylic acids can be approached through several established methodologies. A robust and logical pathway for the target compound involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A logical synthetic route would involve the initial formation of the pyrazole-4-carboxylate core followed by N-alkylation with the desired cyclobutylmethyl moiety.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This initial step involves the condensation of a suitable three-carbon precursor with hydrazine. The Vilsmeier-Haack reaction is a powerful tool for synthesizing pyrazole-4-carboxylates.[7]

-

Reaction Setup: To a stirred solution of ethyl 3-(dimethylamino)acrylate (1 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Alkylation with (Bromomethyl)cyclobutane

This step introduces the cyclobutylmethyl group onto the pyrazole nitrogen.

-

Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Reaction Execution: Add (bromomethyl)cyclobutane (1.2 eq) to the mixture and heat to 60-80 °C for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate, can be purified by column chromatography.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Reaction Setup: Dissolve the purified ethyl 1-(cyclobutylmethyl)-1H-pyrazole-4-carboxylate (1 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Execution: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

-

Work-up and Purification: Acidify the reaction mixture with 1N HCl to a pH of 2-3. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclobutylmethyl and pyrazole-4-carboxylic acid moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Pharmacological Context and Potential Applications

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The specific substitution pattern of this compound suggests several potential avenues for drug discovery.

Caption: Potential pharmacological applications of the target compound.

Rationale for Therapeutic Targeting

-

Kinase Inhibition: Many successful kinase inhibitors, such as Ruxolitinib and Ibrutinib, incorporate a pyrazole core.[1][2] The N-substituted pyrazole can act as a hinge-binding motif, while the carboxylic acid can form key interactions in the active site. The cyclobutylmethyl group can probe hydrophobic pockets, potentially leading to enhanced potency and selectivity.

-

Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties and metabolic stability.[1] This strategy has been successfully employed in the development of drugs targeting enzymes like dipeptidyl peptidase-4 (DPP-4).[1]

-

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[2] The lipophilic cyclobutylmethyl group could enhance the ability of the molecule to penetrate bacterial cell membranes.[1]

Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, general precautions for handling pyrazole derivatives and carboxylic acids should be followed. Based on safety data for structurally related compounds like 1-methyl-1H-pyrazole-4-carboxylic acid and 1H-pyrazole-4-carboxylic acid, the following should be considered[8][9][10]:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for drug discovery. Its design incorporates a privileged pyrazole scaffold with a lipophilic cyclobutylmethyl group and a versatile carboxylic acid handle. This guide provides a foundational framework for its synthesis, characterization, and potential applications. Further research is warranted to explore its biological activities and to establish a comprehensive pharmacological profile. The methodologies and insights presented herein are intended to accelerate such investigations and unlock the therapeutic potential of this promising molecule.

References

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Cetin, A. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. 2020. Available from: [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available from: [Link]

-

National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

-

Capot Chemical. MSDS of 1H-Pyrazole-4-carboxylic acid. Available from: [Link]

-

Boron Molecular. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available from: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 1496584-13-4|1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. capotchem.com [capotchem.com]

- 11. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation design to in vivo bioavailability. 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest within contemporary drug discovery programs, possesses structural features—a polar heterocyclic core, an acidic moiety, and a non-polar aliphatic substituent—that present a unique and complex solubility challenge. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail gold-standard experimental protocols for quantitative measurement, and discuss the application of modern predictive technologies to accelerate solvent screening.

Introduction

Pyrazole carboxylic acid derivatives are recognized as significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The specific compound, this compound, is a novel entity whose physical properties are not yet widely documented. Understanding its solubility is a prerequisite for its advancement through the drug development pipeline. Poor solubility can lead to unreliable results in biological assays, challenging formulation development, and ultimately, poor bioavailability.[2][3] This document serves as a foundational guide for scientists, providing both the theoretical causality behind solubility phenomena and the practical, self-validating protocols required for robust characterization.

Theoretical & Predictive Solubility Analysis

Before undertaking extensive lab work, a theoretical analysis of the molecule can provide invaluable predictive insights, guiding solvent selection and experimental design.

Molecular Structure and Polarity

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[4] The structure of this compound can be deconstructed into three key domains that influence its polarity:

-

1H-pyrazole-4-carboxylic acid Core: This region is highly polar. The pyrazole ring contains two nitrogen atoms, capable of acting as hydrogen bond acceptors, while the carboxylic acid group is a potent hydrogen bond donor and acceptor.[5] This part of the molecule will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO).

-

Carboxylic Acid Group (-COOH): This functional group not only contributes to polarity but also imparts acidic properties. This means its solubility can be dramatically increased in basic solutions where it can deprotonate to form a highly polar and soluble carboxylate salt.[6]

-

Cyclobutylmethyl Group: This substituent is a non-polar, aliphatic (hydrocarbon) moiety. Its bulk and lack of polar bonds will favor interactions with non-polar or moderately polar solvents and will tend to decrease solubility in highly polar solvents like water.

Expert Insight: The presence of both a large non-polar group and a highly polar, acidic head suggests that this compound is an amphiphilic molecule. We can predict it will exhibit limited solubility at the extremes of the polarity scale (e.g., water, hexane) but will likely find optimal solubility in solvents of intermediate polarity or those with both polar and non-polar character, such as acetone, ethanol, or tetrahydrofuran (THF). A related compound, 1-Methyl-1H-pyrazole-4-carboxylic acid, is noted to be soluble in methanol and dimethyl sulfoxide (DMSO).[7]

Computational Solubility Prediction

Modern computational chemistry offers powerful tools for in silico solubility prediction, reducing the experimental burden of extensive solvent screening.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This method uses quantum chemistry to calculate the chemical potential of a solute in a solvent, providing a highly theoretical prediction of thermodynamic properties like solubility.[8][9] It is a powerful tool for screening novel solvents or solvent mixtures without the need for empirical data.[10][11]

-

Machine Learning (ML) Models: These models are trained on large datasets of known experimental solubilities to predict the solubility of new compounds.[12][13] By inputting molecular descriptors, these models can rapidly estimate solubility in a wide range of solvents, achieving an accuracy that can approach the inherent noise in experimental data.[12][14]

Caption: Logical workflow for predictive solubility analysis.

Experimental Determination of Solubility

While predictions are valuable, experimental verification is essential. The following protocols represent the industry standards for accurate solubility measurement.

Gold Standard: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for determining the true thermodynamic equilibrium solubility.[15][16] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Causality: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.[15]

-

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled environment (typically 25 °C) for 18-24 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended microcrystals.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical detector.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). The concentration is determined by comparing the instrument response to a pre-established calibration curve.[18]

Caption: Experimental workflow for the Shake-Flask Method.

High-Throughput Screening (HTS) for Kinetic Solubility

In early discovery phases, speed and material conservation are paramount. HTS methods, often performed in 96-well plates, can rapidly screen dozens of solvents to identify promising candidates.[19][20] A common technique is laser nephelometry, which measures light scattering caused by precipitated particles.[21]

Expert Insight: It is critical to understand that HTS methods typically measure kinetic solubility. This value is derived from the precipitation of a compound from a concentrated stock solution (usually in DMSO) upon dilution into the solvent.[20] While excellent for ranking and flagging problematic compounds, these values are often higher than the true thermodynamic solubility and should be confirmed with the shake-flask method for lead candidates.[2]

Data Presentation and Interpretation

Solubility data should be presented clearly for easy comparison.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a predicted qualitative profile can be established to guide initial experiments.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low / Insoluble | Dominated by the polar pyrazole-carboxylic acid head, poor interaction with non-polar solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | High / Soluble | Strong dipole-dipole interactions with the polar core; can solvate both polar and non-polar parts.[7] |

| Polar Protic | Methanol, Ethanol | Moderate / Soluble | Can form hydrogen bonds with the solute, but the non-polar tail may limit high solubility.[5] |

| Aqueous (Basic) | 5% aq. NaHCO₃ | High / Soluble | The carboxylic acid deprotonates to form a highly soluble carboxylate salt.[6] |

Quantitative Solubility Data (Hypothetical Example)

Quantitative data from a shake-flask experiment should be tabulated for direct comparison.

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) |

| Methanol | 5.1 | 75.2 | 0.36 |

| Acetone | 5.1 | 110.5 | 0.53 |

| Acetonitrile | 5.8 | 45.9 | 0.22 |

| Ethyl Acetate | 4.4 | 33.4 | 0.16 |

| Dichloromethane | 3.1 | 15.7 | 0.08 |

| Toluene | 2.4 | < 1.0 | < 0.005 |

| Hexane | 0.1 | < 0.1 | < 0.0005 |

(Note: Data are for illustrative purposes and must be determined experimentally.)

Conclusion for the Practicing Scientist

The solubility of this compound is a complex property dictated by its amphiphilic nature. A combined strategy of theoretical prediction and rigorous experimental validation is the most efficient path to its full characterization. For drug development professionals, we recommend prioritizing solvents of intermediate polarity such as alcohols and ketones for initial formulation work. The compound's acidic nature should be leveraged to achieve high concentrations in buffered aqueous solutions at a pH above its pKa. The shake-flask method remains the definitive standard for generating the precise thermodynamic solubility data required for regulatory filings and robust formulation design.

References

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Toronto Libraries.

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Boron Molecular. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

-

Meker, S., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available from: [Link]

-

Scientific Computing & Modelling (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Abramov, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19654. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-67. Available from: [Link]

- University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from Department of Chemistry and Biochemistry.

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Theoretical Chemistry Group Annual Meeting. Royal Society of Chemistry. Available from: [Link]

-

Scientific Reports. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

-

ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Available from: [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available from: [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from Department of Chemistry, University of Missouri–St. Louis.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

- Harper College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ChemRxiv. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available from: [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Arxiv. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Available from: [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Available from: [Link]

-

Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

-

Journal of the Turkish Chemical Society. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. biopharma-asia.com [biopharma-asia.com]

- 4. chem.ws [chem.ws]

- 5. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. lookchem.com [lookchem.com]

- 8. scm.com [scm.com]

- 9. zenodo.org [zenodo.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. m.youtube.com [m.youtube.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Thermal Stability Assessment of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid for Pharmaceutical Development

Foreword: The Imperative of Thermal Stability in Modern Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage requirements but also profoundly influences its processing, formulation, and ultimately, its safety and efficacy. This guide provides an in-depth technical framework for assessing the thermal stability of a novel pyrazole derivative, 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, making a thorough understanding of its derivatives' physicochemical properties essential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction to this compound: A Molecule of Interest

While specific data on this compound is not extensively published, its structural motifs suggest its potential as a valuable intermediate or API in drug discovery.[4] The pyrazole-4-carboxylic acid core is a versatile building block in the synthesis of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The cyclobutylmethyl group introduces a degree of lipophilicity and conformational constraint that can be crucial for target engagement and pharmacokinetic properties.[5]

The primary objective of this guide is to establish a robust, self-validating protocol to comprehensively characterize the thermal behavior of this molecule. This involves not just identifying decomposition temperatures but understanding the thermodynamics and kinetics of any thermal events, which is critical for risk assessment and the design of safe manufacturing processes.[6]

Foundational Thermal Analysis Techniques: A Triad of Methodologies

A multi-faceted approach to thermal analysis is indispensable for a thorough stability assessment. We will employ a triad of core techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This combination provides a holistic view of the material's response to thermal stress.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring changes in its mass as a function of temperature under a controlled atmosphere.[7][8]

The choice of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. A slow heating rate (e.g., 10 °C/min) is initially chosen to ensure sufficient resolution of thermal events. The atmosphere (e.g., nitrogen or air) is selected based on the anticipated real-world storage and processing conditions. An inert atmosphere like nitrogen is used to study the intrinsic thermal stability of the compound, while an air atmosphere can reveal susceptibility to oxidative degradation.

Step 1: Instrument Calibration Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

Step 2: Sample Preparation Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

Step 3: Experimental Conditions

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 600 °C (or until complete decomposition)

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Repeatability: Conduct the experiment in triplicate to ensure reproducibility.

Step 4: Data Analysis Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occur (T5% and T10%). These values provide a quantitative measure of thermal stability.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is invaluable for identifying melting points, glass transitions, crystallization events, and other phase changes, as well as quantifying the enthalpy of these transitions.[10]

For a crystalline API like a carboxylic acid, the melting point is a key indicator of purity.[9] A sharp melting peak suggests a high degree of purity, while a broad peak can indicate the presence of impurities or multiple polymorphic forms. The enthalpy of fusion (ΔHfus) provides information about the crystal lattice energy. For amorphous materials, the glass transition temperature (Tg) is a critical parameter that influences stability and processability.

Step 1: Instrument Calibration Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

Step 2: Sample Preparation Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

Step 3: Experimental Conditions

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to a temperature above the melting point (as determined by a preliminary scan or melting point apparatus).

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Modulation (Optional): For enhanced sensitivity in detecting subtle transitions like a glass transition, a modulated DSC (MDSC) experiment can be performed.

Step 4: Data Analysis Determine the melting point (Tm) as the peak temperature of the melting endotherm and the enthalpy of fusion (ΔHfus) by integrating the peak area. If the compound is amorphous, identify the glass transition temperature (Tg).

Advanced Thermal Hazard Assessment: Accelerating Rate Calorimetry (ARC)

While TGA and DSC provide crucial information under controlled heating rates, Accelerating Rate Calorimetry (ARC) is essential for simulating a worst-case thermal runaway scenario under adiabatic conditions.[6][11][12] ARC identifies the onset temperature of exothermic decomposition and provides critical data on the kinetics and magnitude of a potential runaway reaction.[11][13]

The "Why": The Imperative of Adiabatic Testing in Process Safety

In a large-scale chemical process, the heat generated by an exothermic reaction may not be dissipated as efficiently as in a small laboratory setting.[13] This can lead to a self-accelerating reaction, or thermal runaway, with potentially catastrophic consequences. ARC mimics these adiabatic conditions, where the heat generated by the sample is used to further increase its temperature.[6]

Self-Validating ARC Protocol

Step 1: Instrument Setup The ARC instrument consists of a robust, well-insulated calorimeter. The sample is placed in a suitable container (e.g., a titanium bomb calorimeter) equipped with a pressure transducer.

Step 2: Heat-Wait-Search (HWS) Mode

-

The sample is heated in small, incremental steps (e.g., 5 °C).

-

After each heating step, the instrument enters a "wait" period to allow for thermal equilibration.

-

During the "search" phase, the instrument monitors the sample's self-heating rate.

Step 3: Exotherm Detection and Adiabatic Tracking

-

If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

The calorimeter's heaters then track the sample's temperature, ensuring no heat is lost to the surroundings.

Step 4: Data Analysis The ARC data provides critical parameters for process safety, including:

-

Onset Temperature of Exotherm: The temperature at which self-heating begins.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exothermic decomposition.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate under adiabatic conditions from the onset temperature.

-

Pressure Data: The pressure generated during the decomposition, which is crucial for vent sizing and reactor design.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from these thermal analyses should be summarized in a structured table.

| Parameter | TGA | DSC | ARC | Significance in Drug Development |

| Tonset (°C) | To be determined | - | To be determined | Indicates the initiation of thermal decomposition or exothermic reaction. |

| T5% Mass Loss (°C) | To be determined | - | - | A practical measure of the upper temperature limit for handling and storage. |

| Melting Point (Tm, °C) | - | To be determined | - | A key indicator of purity and polymorphic form. |

| Enthalpy of Fusion (ΔHfus, J/g) | - | To be determined | - | Provides information on the energetics of the crystal lattice. |

| Adiabatic Temp. Rise (ΔTad, °C) | - | - | To be determined | Quantifies the severity of a potential thermal runaway. |

| Time to Max. Rate (TMR, min) | - | - | To be determined | A critical parameter for assessing the time available for corrective action in a process upset. |

| Max. Pressure (bar) | - | - | To be determined | Essential for the design of pressure relief systems. |

Visualizing the Workflow and Logical Relationships

To provide a clear visual representation of the experimental workflow and the interplay between the different analytical techniques, the following diagrams are provided.

Caption: Experimental workflow for thermal stability assessment.

Caption: Logical relationship of thermal properties to drug development.

Concluding Remarks: A Forward-Looking Perspective

The thermal stability assessment of this compound, as outlined in this guide, provides a robust framework for de-risking its development as a potential pharmaceutical candidate. By systematically employing TGA, DSC, and ARC, researchers can build a comprehensive understanding of the molecule's behavior under thermal stress. This knowledge is not merely academic; it is a critical dataset that informs crucial decisions in process chemistry, formulation science, and regulatory affairs. A thorough and well-documented thermal stability profile is a hallmark of a mature and well-characterized drug development program.

References

- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.

- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.

- Thermal Decomposition of Nitropyrazoles.

- Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.

- Accelerating Rate Calorimetry (ARC). Prime Process Safety Center.

- Accelerating Rate Calorimeter. Thermal Hazard Technology.

- TGA Analysis in Pharmaceuticals.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.

- Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.

- Accelerating Rate Calorimeter (ARC). Belmont Scientific.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Current status of pyrazole and its biological activities. PMC.

- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 9. tainstruments.com [tainstruments.com]

- 10. mt.com [mt.com]

- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 12. belmontscientific.com [belmontscientific.com]

- 13. thermalhazardtechnology.com [thermalhazardtechnology.com]

The Pyrazole Carboxylic Acid Scaffold: A Versatile Framework for Modulating Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently yielded compounds with a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs.[1][2] The incorporation of a carboxylic acid moiety into the pyrazole scaffold further enhances its potential, providing a key functional group for interaction with biological targets and modulation of physicochemical properties. This technical guide offers an in-depth exploration of the diverse biological activities of pyrazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also actionable, field-proven insights into the evaluation of these promising compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a rich source of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[3][4] These mechanisms often involve the inhibition of key signaling pathways that are critical for tumor growth, proliferation, and survival.

A. Mechanism of Action: Interrupting Cancer's Communication Lines

1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

A significant number of pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2.[3] These receptors play pivotal roles in cell proliferation, angiogenesis, and metastasis. The pyrazole scaffold can be adeptly substituted to fit into the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades. The carboxylic acid group can form crucial hydrogen bonds within the active site, enhancing binding affinity and inhibitory potency.

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Carboxylic Acid Derivatives

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole carboxylic acid derivatives.

2. Tubulin Polymerization Inhibition:

The microtubule network is a critical component of the cellular cytoskeleton, essential for cell division, motility, and intracellular transport. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

B. Quantitative Assessment of Anticancer Activity

The cytotoxic potential of pyrazole carboxylic acid derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 7.97 | CDK-9 Inhibitor | [7] |

| Compound B | HePG2 (Liver) | 6.57 | CDK-9 Inhibitor | [7] |

| Compound C | HCT-116 (Colon) | 9.54 | CDK-9 Inhibitor | [7] |

| Compound D | PC-3 (Prostate) | 15 | Tubulin Polymerization Inhibitor | [5] |

| Compound E | A549 (Lung) | 1.81-0.83 | Not Specified | [4] |

| Compound F | HeLa (Cervical) | 1.81-0.83 | Not Specified | [4] |

C. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

A. Mechanism of Action: Targeting the Inflammatory Cascade

1. Cyclooxygenase-2 (COX-2) Inhibition:

The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[10] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The well-known anti-inflammatory drug Celecoxib, a pyrazole derivative, is a selective COX-2 inhibitor.[11][12] The pyrazole scaffold, often with a p-sulfonamidophenyl or a similar group at the N1-position, is crucial for selective binding to the larger active site of COX-2 compared to COX-1.

2. Nuclear Factor-kappa B (NF-κB) Inhibition:

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14] Some pyrazole carboxylic acid derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[15] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the NF-κB complex.

Signaling Pathway: NF-κB Inhibition by Pyrazole Carboxylic Acid Derivatives

Caption: Inhibition of the NF-κB signaling pathway by pyrazole carboxylic acid derivatives.

B. In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test pyrazole carboxylic acid derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 60 minutes before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17][18][19]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the substituents on the pyrazole ring, along with the presence of the carboxylic acid group, can significantly influence their antimicrobial potency and spectrum of activity.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyrazole carboxylic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound G | Staphylococcus aureus | 16 | [20] |

| Compound H | Bacillus subtilis | 16 | [18] |

| Compound I | Escherichia coli | 16 | [18] |

| Compound J | Pseudomonas aeruginosa | 129 | [18] |

| Compound K | Candida albicans | 4 | [18] |

| Compound L | Aspergillus niger | 8 | [18] |

C. Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.

Experimental Workflow: Agar Well Diffusion Assay

Sources

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. connectjournals.com [connectjournals.com]

- 20. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the In Silico Prediction of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid Properties

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the ability to anticipate the physicochemical, pharmacokinetic, and toxicological properties of a novel chemical entity (NCE) is paramount. The traditional paradigm of synthesizing and screening vast libraries of compounds is an expensive and often inefficient endeavor. In silico methodologies have emerged as a powerful and indispensable tool, allowing researchers to triage and prioritize candidates with the highest probability of success long before they are ever synthesized. This technical guide provides a comprehensive, in-depth analysis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, a pyrazole derivative of interest, through the lens of computational prediction. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an experienced researcher in the field. Every step is underpinned by a rationale, and the entire process is designed to be a self-validating system through the convergence of multiple predictive models.

Molecular Blueprint: Establishing the Foundation